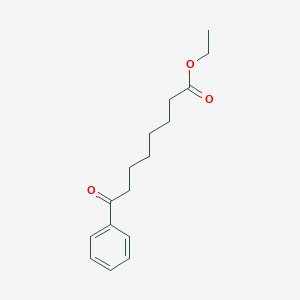

Ethyl 8-oxo-8-phenyloctanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-oxo-8-phenyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKVVZAGGMULBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448934 | |

| Record name | ETHYL 8-OXO-8-PHENYLOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103187-95-7 | |

| Record name | ETHYL 8-OXO-8-PHENYLOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 8 Oxo 8 Phenyloctanoate and Structural Analogues

De Novo Synthetic Routes via Carbonyl Functionalization

These routes focus on the formation of the core carbon-carbon bonds of the molecule to build the eight-carbon chain attached to the phenyl group.

Approaches Involving Aldol-Type Condensations and Subsequent Transformations

Aldol (B89426) and Claisen-type condensations are powerful tools for C-C bond formation. While a direct single-step synthesis of Ethyl 8-oxo-8-phenyloctanoate via this method is impractical, a multi-step sequence can be envisioned. A plausible route involves a crossed aldol condensation, specifically a Claisen-Schmidt condensation, between an aromatic aldehyde (benzaldehyde) and a ketone. uobabylon.edu.iq This would be followed by conjugate addition and subsequent transformations to elongate the chain.

A representative hypothetical pathway could begin with the base-catalyzed Claisen-Schmidt condensation of benzaldehyde with acetone (B3395972) to form benzylideneacetone (a chalcone). The resulting α,β-unsaturated ketone is an excellent Michael acceptor. Subsequent Michael addition of a malonic ester enolate (e.g., from diethyl malonate) would form the main carbon skeleton. The resulting adduct can then undergo hydrolysis and decarboxylation to yield a keto acid, which is then esterified. This multi-step process, while complex, demonstrates the utility of fundamental carbonyl chemistry in building complex acyclic structures.

Strategies Utilizing Organometallic Reagents for Carbon-Carbon Bond Formation

The most direct and industrially relevant method for synthesizing the core structure of this compound is the Friedel-Crafts acylation. science-revision.co.ukwikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). science-revision.co.ukyoutube.comchemguide.co.uk

A highly effective strategy starts from suberic acid (octanedioic acid). Suberic acid can be converted to its mono-ester mono-acyl chloride, ethyl 8-chloro-8-oxooctanoate. The reaction of this intermediate with benzene (B151609) in the presence of AlCl₃ leads directly to the formation of this compound. wikipedia.orglumenlearning.com An alternative precursor is suberic anhydride, which can acylate benzene to form 8-oxo-8-phenyloctanoic acid, the direct precursor for esterification. nih.gov

A related patent describes a "one-pot" method starting from suberic acid, which is first converted to suberoyl chloride with thionyl chloride. This diacyl chloride then undergoes a regioselective Friedel-Crafts acylation with an aromatic compound, and the remaining acyl chloride is quenched with an alcohol to form the ester. google.com

| Reaction Type | Aromatic Substrate | Acylating Agent | Catalyst | Product |

| Friedel-Crafts Acylation | Benzene | Ethyl 8-chloro-8-oxooctanoate | AlCl₃ | This compound |

| Friedel-Crafts Acylation | Benzene | Suberic Anhydride | AlCl₃ | 8-Oxo-8-phenyloctanoic acid |

Another strategy involves the use of organometallic reagents that are less reactive than Grignard or organolithium reagents, which prevents the secondary reaction of the organometallic reagent with the newly formed ketone. Organocadmium and organocuprate (Gilman) reagents are particularly useful for this purpose. These reagents react cleanly with acyl chlorides to afford ketones. In this context, ethyl 8-chloro-8-oxooctanoate could be reacted with diphenylcadmium or lithium diphenylcuprate to yield this compound. This method offers high selectivity for ketone formation.

Homologation of Aryl Ketones to Long-Chain Keto Esters via C-C Bond Cleavage

Homologation refers to any reaction that extends a carbon chain by a constant unit, typically a methylene (B1212753) group (-CH₂-). While various one-carbon (C1) homologation methods exist, the direct, multi-carbon homologation of a simple aryl ketone like acetophenone to an eight-carbon chain keto ester is not a standard or efficient transformation. digitellinc.com

Methods like the Corey-Fuchs reaction or Seyferth-Gilbert homologation are used to prepare alkynes from aldehydes or ketones, which could then be further elaborated. wikipedia.org However, this would involve a lengthy synthetic sequence. The Wittig reaction, which converts ketones to alkenes, is another powerful chain-extension method but would require a multi-step sequence of olefination, reduction, and functional group manipulation to achieve the target structure. ucla.edumasterorganicchemistry.comorganic-chemistry.orgwikipedia.orgchemistrytalk.org

More specialized homologation reactions often involve specific substrates. For instance, some methods achieve one-carbon homologation of β-dicarbonyl compounds to γ-keto esters. These are not directly applicable to extending the two-carbon chain of acetophenone to the required eight-carbon chain of the target molecule. Therefore, for constructing long-chain keto esters like this compound, C-C bond-forming strategies such as Friedel-Crafts acylation or those based on aldol/Michael reactions are synthetically more practical and convergent than multi-step homologation sequences starting from a simple aryl ketone.

Esterification and Transesterification Pathways to this compound

These methods are employed when the keto-acid precursor is already available or is synthesized first. They focus on the formation of the final ester functional group.

Direct Esterification from Precursor Carboxylic Acids and Alcohols

This is a straightforward and common method for preparing this compound, provided the corresponding carboxylic acid, 8-oxo-8-phenyloctanoic acid, is accessible. This precursor is readily synthesized via the Friedel-Crafts acylation of benzene with either suberic anhydride or suberoyl chloride, followed by hydrolysis. nih.gov

Once 8-oxo-8-phenyloctanoic acid is obtained, it can be converted to its ethyl ester through several standard esterification methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comkhanacademy.orgyoutube.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the formation of the ester.

| Reaction Type | Carboxylic Acid | Alcohol | Catalyst | Product |

| Fischer Esterification | 8-Oxo-8-phenyloctanoic acid | Ethanol | H₂SO₄ (catalytic) | This compound |

Catalytic Transesterification of Beta-Keto Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.org It is important to note that many advanced catalytic systems for transesterification are specifically designed for β-keto esters, as the β-carbonyl group can participate in chelation with the catalyst, enhancing reactivity and selectivity. ucc.ienih.govresearchgate.netnih.govrsc.org this compound is a γ-keto ester, meaning the ketone is on the 7th carbon relative to the ester group, and thus these specialized β-keto ester catalysts are not directly applicable.

However, general-purpose transesterification catalysts are effective for this transformation. Organometallic compounds, particularly organic titanates like tetra-n-butyl titanate or tetraisopropyl titanate, are widely used as efficient and non-toxic catalysts for general esterification and transesterification reactions. chempoint.comtib-chemicals.comacademie-sciences.fr These Lewis acidic catalysts activate the ester carbonyl towards nucleophilic attack by the alcohol. chempoint.com

In a typical process, a precursor ester, such as Mthis compound (which could be formed via the methods described above using methanol), would be heated with an excess of ethanol in the presence of a catalytic amount of an organic titanate. The lower-boiling methanol (B129727) is typically removed by distillation to drive the equilibrium towards the desired ethyl ester product. Other catalysts for general transesterification include strong acids or bases, though these can sometimes promote side reactions. mdpi.comgoogle.comjbiochemtech.comnih.gov

| Reaction Type | Starting Ester | Alcohol | Catalyst Example | Product |

| Catalytic Transesterification | Mthis compound | Ethanol | Tetra-n-butyl titanate | This compound |

Utilization of Organic and Inorganic Catalysts (e.g., 4-DMAP, Boric Acid)

Organic bases such as 4-dimethylaminopyridine (4-DMAP) have proven to be effective catalysts in acylation and esterification reactions. researchgate.net While direct catalysis of the transesterification of a long-chain keto ester like this compound by 4-DMAP is not extensively documented, its role in related transformations is well-established. For instance, 4-DMAP has been successfully used to catalyze the metal-free aerobic oxidation of aryl α-halo esters to the corresponding aryl α-keto esters with yields of up to 95%. nih.gov This methodology, which proceeds under mild conditions, highlights the potential of 4-DMAP to facilitate reactions involving keto-ester functionalities. The general procedure involves reacting the substrate in the presence of 4-DMAP and a base like lithium carbonate in a suitable solvent under an air atmosphere. acs.org

Inorganic catalysts, such as boric acid (H₃BO₃), have also emerged as mild and environmentally friendly options for transesterification. arkat-usa.org Boric acid has been shown to be an efficient catalyst for the transesterification of β-keto esters with a variety of alcohols, including primary, secondary, allylic, and benzylic alcohols, providing good to excellent yields. researchgate.net A study on the transesterification of ethyl acetoacetate (B1235776) demonstrated the versatility of boric acid as a catalyst. researchgate.net Furthermore, silica-supported boric acid has been utilized as a heterogeneous catalyst for the transesterification of β-keto methyl/ethyl esters under solvent-free conditions, resulting in high yields (87–95%) and allowing for catalyst recycling. rsc.org This approach is particularly attractive from a green chemistry perspective. The proposed mechanism for boric acid catalysis involves the formation of an activated boronate complex with the β-keto ester, which facilitates the nucleophilic attack by the alcohol. rsc.org

| Catalyst | Substrate Example | Alcohol | Conditions | Yield (%) | Reference |

| 4-DMAP | Aryl α-halo esters | - | Li₂CO₃, DMA, air, rt | up to 95 | nih.gov |

| Boric Acid | Ethyl acetoacetate | Primary & Secondary Alcohols | Toluene, reflux | Good to Excellent | researchgate.net |

| Silica-supported Boric Acid | β-keto methyl/ethyl esters | Various Alcohols | Solvent-free, heat | 87-95 | rsc.org |

Green Chemistry Approaches in Transesterification

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. In the context of transesterification for producing compounds like this compound, green chemistry principles have been applied through the use of biocatalysts and solvent-free reaction conditions.

Lipases, a class of enzymes, have garnered considerable attention as effective biocatalysts for transesterification. researchgate.netmdpi.com They offer several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov The use of lipase B from Candida antarctica (Novozym 435) is particularly widespread. tandfonline.com Lipase-catalyzed transesterification of β-ketoesters has been shown to be an efficient method for their interconversion. tandfonline.com Combining biocatalysis with microwave irradiation under solvent-free conditions has been demonstrated to be a highly effective and environmentally friendly process, affording high yields (up to 96%) in short reaction times (less than 2 hours). tandfonline.com

Solvent-free transesterification, often coupled with heterogeneous catalysts, is another key green chemistry strategy. scholarsresearchlibrary.com The use of nanocrystalline CeO₂ loaded on hierarchical MFI zeolite has been reported for the efficient transesterification of ethyl acetoacetate with various alcohols, achieving high conversions without the need for harmful solvents. scholarsresearchlibrary.com This method not only reduces waste but also simplifies product purification.

| Green Approach | Catalyst | Substrate Example | Key Features | Yield (%) | Reference |

| Biocatalysis | Lipase B from Candida antarctica | β-ketoesters | Solvent-free, microwave irradiation | up to 96 | tandfonline.com |

| Solvent-free | CeO₂ loaded on hierarchical MFI | Ethyl acetoacetate | Heterogeneous catalyst, recyclable | High conversion | scholarsresearchlibrary.com |

| Solvent-free | Silica-supported Boric Acid | β-keto methyl/ethyl esters | Heterogeneous, recyclable | 87-95 | rsc.org |

Derivatization of Pre-existing Long-Chain Molecules

An alternative synthetic strategy involves the modification of existing long-chain molecules to introduce the desired ketone functionality and ester group present in this compound. This can be achieved through selective oxidation reactions and careful manipulation of protecting groups in more complex synthetic schemes.

Oxidation Reactions Leading to the Ketone Functionality

The introduction of a ketone at the C8 position of a phenyloctanoate precursor is a key transformation. Selective oxidation of a benzylic C-H bond is a plausible route. While direct oxidation of ethyl 8-phenyloctanoate is not widely reported, related transformations provide insight into potential methods. For instance, the selective oxidation of primary benzylic alcohols to aldehydes and secondary benzylic alcohols to ketones can be achieved using various reagents. semanticscholar.org A metal-free photochemical approach using Eosin Y as a photocatalyst and molecular oxygen as the oxidant has been developed for the selective oxidation of benzyl alcohols. organic-chemistry.org This method is attractive due to its mild conditions and use of a green oxidant.

Manipulation of Protecting Groups in Complex Synthesis

In the synthesis of complex molecules containing multiple functional groups, the use of protecting groups is often indispensable. youtube.com Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. For the synthesis of analogues of this compound that may contain other reactive moieties, a judicious choice of protecting groups is crucial.

For example, if a synthesis involves a Grignard reaction on a precursor that also contains a ketone, the ketone must be protected to prevent it from reacting with the Grignard reagent. Acetals and ketals are common protecting groups for aldehydes and ketones. youtube.com The choice of protecting group will depend on the specific reaction conditions to be employed in subsequent steps, and the deprotection conditions must be mild enough not to affect other parts of the molecule. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in multi-step syntheses. creative-peptides.com

Asymmetric Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues of this compound, where the carbon atom at a specific position is a stereocenter, is of significant interest, particularly for applications in medicinal chemistry and materials science. This requires the use of asymmetric synthesis techniques to control the stereochemical outcome of the reaction.

Enantioselective Catalytic Methods (e.g., Ni-Catalyzed Reductive Cross-Coupling for Related Compounds)

Enantioselective catalysis provides a powerful tool for the synthesis of chiral molecules. Nickel-catalyzed asymmetric reductive cross-coupling reactions have emerged as a versatile method for the construction of C-C bonds with high enantioselectivity. chinesechemsoc.orgacs.org While a direct application to the synthesis of chiral this compound analogues is not explicitly detailed in the literature, the principles can be extended to related systems.

For instance, Ni-catalyzed asymmetric reductive cross-coupling of aryl and alkyl halides has been successfully employed to synthesize a variety of chiral compounds. researchgate.net This methodology often utilizes a chiral ligand to induce enantioselectivity. The reaction typically involves the coupling of two electrophiles in the presence of a stoichiometric reductant. The development of electrochemical methods for these couplings represents a greener alternative, avoiding the use of metal reductants. nih.gov The synthesis of axially chiral diaryl dicarboxylates through Ni-catalyzed enantioselective reductive cross- and homo-coupling of aryl electrophiles demonstrates the power of this approach in creating stereogenic centers. chinesechemsoc.org These methods could potentially be adapted for the synthesis of chiral precursors to this compound analogues by carefully selecting the appropriate starting materials and chiral nickel catalyst system.

| Catalytic System | Reaction Type | Substrate Examples | Key Features | Enantiomeric Excess (ee) | Reference |

| Ni/Chiral Ligand | Asymmetric Reductive Cross-Coupling | Aryl and Alkyl Halides | Construction of stereogenic centers | High | researchgate.net |

| Ni/SPDO Ligand | Enantioselective Reductive Cross-Coupling | ortho-triflate and ortho-bromide aryl esters | Synthesis of axially chiral biaryls | High | chinesechemsoc.org |

| Electrochemical Ni-catalysis | Enantioselective Reductive Cross-Coupling | Aryl aziridines and alkenyl bromides | Avoids metal reductants | High | nih.gov |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated syntheses are a cornerstone of modern asymmetric synthesis, providing a reliable method for the introduction of chirality. wikipedia.org The auxiliary, typically derived from a readily available chiral pool molecule like an amino acid or a terpene, is covalently attached to the substrate to form a new, diastereomeric intermediate. nih.gov This intermediate then undergoes a reaction where the auxiliary directs the stereochemical outcome. wikipedia.org

A common strategy involves the use of chiral oxazolidinones, famously developed by David Evans, or pseudoephedrine amides. nih.gov These auxiliaries have proven to be highly effective in controlling the stereochemistry of enolate alkylations, which is a key step in building up carbon chains. wikipedia.orgnih.gov For the synthesis of a molecule like this compound, a hypothetical approach would involve attaching a chiral auxiliary to a shorter carboxylic acid derivative, followed by a highly diastereoselective alkylation with a suitable electrophile to introduce the remainder of the carbon chain.

The selection of the chiral auxiliary is critical and depends on the specific transformation. Factors such as the ability to induce high diastereoselectivity, the ease of attachment and removal, and the potential for recycling the auxiliary are all important considerations.

Research Findings:

While a direct synthesis of this compound using this method is not explicitly detailed in the literature, extensive research on the asymmetric synthesis of other complex molecules provides a solid foundation. For instance, the synthesis of biologically active compounds has frequently relied on chiral auxiliaries to establish key stereocenters. nih.gov

Studies on the alkylation of chiral imide enolates have demonstrated the practicality of this approach for the enantioselective synthesis of α-substituted carboxylic acid derivatives. wikipedia.org These methods could be adapted to introduce a functionalized alkyl chain that could then be converted to the 8-oxo-8-phenyl moiety.

Below is a hypothetical reaction scheme illustrating the general concept of a chiral auxiliary-mediated approach to a precursor of this compound.

General Reaction Scheme:

The following interactive data table summarizes common chiral auxiliaries and their typical applications in asymmetric synthesis, which could be relevant for the synthesis of precursors to this compound.

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | High diastereoselectivity, reliable, well-studied. |

| Pseudoephedrine | Asymmetric Alkylation of Carboxylic Acids | Forms crystalline derivatives, easy to purify. nih.gov |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Asymmetric Alkylation of Ketones and Aldehydes | Forms chiral hydrazones, high enantioselectivity. |

| Camphorsultam | Asymmetric Diels-Alder, Aldol, and Michael Reactions | Rigid bicyclic structure provides excellent stereocontrol. wikipedia.org |

While the direct application to this compound remains a topic for further research, the well-established principles and extensive data from the synthesis of analogous compounds strongly suggest that a chiral auxiliary-mediated approach would be a viable and effective strategy for its enantioselective synthesis.

Chemical Reactivity and Transformation Mechanisms of Ethyl 8 Oxo 8 Phenyloctanoate

Reactivity of the Ester Moiety

The ethyl ester group is a classic carboxyl derivative that participates in various nucleophilic acyl substitution reactions. These transformations involve the substitution of the ethoxy (-OCH2CH3) group by another nucleophile.

The ester functional group in Ethyl 8-oxo-8-phenyloctanoate can be hydrolyzed to the corresponding carboxylic acid, 8-oxo-8-phenyloctanoic acid, under both acidic and basic conditions.

Under basic conditions, such as treatment with a hydroxide (B78521) base like lithium hydroxide, the reaction proceeds via a saponification mechanism. google.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which eliminates ethanol (B145695) to yield the carboxylic acid and regenerate the acid catalyst.

Table 1: Hydrolysis of this compound

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Basic Hydrolysis | 1. Lithium Hydroxide (LiOH) 2. Acid (e.g., HCl) | 8-oxo-8-phenyloctanoic acid | google.com |

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. The general mechanism is similar to hydrolysis, but with an alcohol acting as the nucleophile instead of water.

For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would yield Mthis compound and ethanol. The reaction is typically reversible, and an excess of the reactant alcohol is often used to drive the equilibrium towards the desired product. google.comyoutube.com Lipase-catalyzed transesterification is also a known method for preparing β-keto esters under mild, often solvent-free conditions. google.com

Table 2: Representative Transesterification Reaction

| Reactant Alcohol | Catalyst | Product |

|---|

The ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires higher temperatures or a catalyst as amines are less reactive nucleophiles than hydroxide ions.

A common synthetic route involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then activated and reacted with an amine. For example, 8-oxo-8-phenyloctanoic acid (obtained from hydrolysis) can be converted to its corresponding acid chloride using reagents like oxalyl chloride. google.com This highly reactive acid chloride can then readily react with an amine to form the corresponding amide. Alternatively, coupling agents like carbonyldiimidazole (CDI) can be used to activate the carboxylic acid for reaction with an amine. google.com Direct catalytic amidation of esters is also possible using specific catalysts that can activate the ester and the amine. mdpi.com

Table 3: Synthesis of Amide from this compound Derivative

| Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 1. Hydrolysis | Lithium Hydroxide (LiOH) | 8-oxo-8-phenyloctanoic acid | google.com |

| 2. Activation | Oxalyl chloride or Carbonyldiimidazole (CDI) | 8-oxo-8-phenyloctanoyl chloride or CDI adduct | google.com |

Reactivity of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic addition reactions. These reactions are central to forming new carbon-carbon bonds and for interconversion of functional groups. cymitquimica.com

Grignard Reaction: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily attack the carbonyl carbon of the ketone. masterorganicchemistry.comyoutube.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, would result in the formation of a tertiary alcohol at the C8 position. It is important to note that Grignard reagents also react with esters; however, the ketone is generally more reactive towards nucleophilic attack than the ester. Careful control of reaction conditions, such as low temperatures, would be necessary to favor selective addition to the ketone.

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com Reacting this compound with a Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding Ethyl 8-phenyl-8-methylenenon-7-enoate. This reaction is highly valuable due to the specific placement of the newly formed double bond. libretexts.org

Aldol (B89426) Reaction: The ketone possesses α-hydrogens (on C7) which are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack an aldehyde or another ketone in an aldol addition reaction. masterorganicchemistry.comyoutube.com For example, under basic conditions, the enolate of this compound could react with an aldehyde like benzaldehyde. The initial product is a β-hydroxy ketone, which may subsequently dehydrate upon heating to form an α,β-unsaturated ketone (an aldol condensation product). masterorganicchemistry.com The reaction proceeds via a chair-like transition state, and the stereochemistry of the product can often be predicted by the Zimmerman-Traxler model. harvard.edu

Table 4: Nucleophilic Addition Reactions at the Ketone Carbonyl

| Reaction Type | Reagent Example | Product Structure (at C8) | Reference |

|---|---|---|---|

| Grignard | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | Tertiary alcohol: -C(OH)(CH₃)(Phenyl) | masterorganicchemistry.com |

| Wittig | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene: =C(CH₂) | wikipedia.orgmasterorganicchemistry.com |

The ketone functionality can be readily reduced to a secondary alcohol, yielding Ethyl 8-hydroxy-8-phenyloctanoate. This transformation can be achieved using various reducing agents.

Common reagents for this purpose include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically chemoselective for aldehydes and ketones, leaving the ester group intact. Lithium aluminum hydride is a much stronger reducing agent and would reduce both the ketone and the ester group, leading to a diol. Therefore, for the selective reduction of the ketone in this compound, sodium borohydride would be the preferred reagent.

Table 5: Reduction of the Ketone Functionality

| Reagent | Product | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethyl 8-hydroxy-8-phenyloctanoate | Reduces ketone, does not affect ester |

Enolization and Reactions Involving the Alpha-Protons

The presence of protons on the carbons alpha to the carbonyl groups (ketone and ester) is a key feature dictating the reactivity of this compound. The protons alpha to the ketone (at the C7 position) are particularly susceptible to deprotonation by a suitable base to form an enolate. This is due to the electron-withdrawing nature of the adjacent carbonyl group, which increases the acidity of these protons. The resulting enolate is a powerful nucleophile and a key intermediate in a variety of carbon-carbon bond-forming reactions.

The general scheme for the enolization at the alpha-position to the ketone is as follows:

Scheme 1: Enolization of this compound at the C7 position.

The protons alpha to the ester group (at the C2 position) are less acidic than those alpha to the ketone. Therefore, with a suitable choice of base, selective deprotonation at the C7 position can be achieved.

Alkylation: The enolate derived from this compound can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the C7 position. The choice of the base and the alkylating agent is crucial to control the outcome of the reaction and avoid side reactions such as O-alkylation or multiple alkylations.

Acylation: Similarly, the enolate can be acylated using acyl chlorides or anhydrides. This reaction introduces an acyl group at the C7 position, leading to the formation of a 1,3-dicarbonyl compound. These products are versatile intermediates in organic synthesis.

| Reaction Type | Reagent | Product Structure | General Observations |

| Alkylation | 1. LDA, THF, -78 °C 2. R-X | The use of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate. The choice of the alkyl halide (R-X) will determine the nature of the alkyl group introduced. | |

| Acylation | 1. NaH, THF 2. RCOCl | Sodium hydride (NaH) is a common base for acylation reactions. The product is a β-dicarbonyl compound, which exists in equilibrium with its enol tautomer. |

Multi-Functional Group Reactivity and Chemoselectivity

The presence of both a ketone and an ester functional group within the same molecule presents challenges and opportunities in terms of chemoselectivity. It is often desirable to react one functional group selectively while leaving the other intact.

Selective Reduction: The ketone can be selectively reduced to a secondary alcohol in the presence of the ester using mild reducing agents such as sodium borohydride (NaBH4). The ester group is less reactive towards nucleophilic attack by hydride reagents compared to the ketone. Conversely, the selective reduction of the ester in the presence of the ketone is more challenging and often requires the use of protecting groups or more specialized reagents.

Protection/Deprotection Strategies: To achieve selectivity in reactions where both functional groups are reactive, one group can be temporarily protected. For instance, the ketone can be protected as a ketal by reacting it with a diol in the presence of an acid catalyst. The ester can then be manipulated, and the ketone can be regenerated by hydrolysis of the ketal.

| Transformation | Reagent(s) | Selective Target | Outcome |

| Selective Reduction | NaBH4, MeOH | Ketone | The ketone is reduced to a secondary alcohol, while the ester remains unchanged. |

| Protection of Ketone | Ethylene glycol, p-TsOH | Ketone | Formation of a cyclic ketal at the C8 position, rendering the ketone unreactive towards many reagents. |

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder reactions with dienophiles derived from similar structures)

While this compound itself is not a typical diene or dienophile for the Diels-Alder reaction, its derivatives can participate in such cycloadditions. wikipedia.orgsigmaaldrich.com The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.orgsigmaaldrich.comebsco.com

For a molecule to act as a dienophile in a normal demand Diels-Alder reaction, it typically possesses an electron-withdrawing group conjugated to an alkene. pressbooks.pub A derivative of this compound could be synthesized to contain a double bond in conjugation with the ketone, for example, through an aldol condensation followed by dehydration. This α,β-unsaturated ketone could then act as a dienophile.

Conversely, a diene could be generated from the aliphatic chain of the molecule. However, this is a less common transformation. The hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, is another possibility. wikipedia.orgsigmaaldrich.comchim.it For instance, the carbonyl group of the ketone could potentially act as a dienophile in an oxo-Diels-Alder reaction, reacting with a conjugated diene to form a dihydropyran ring. wikipedia.org

The outcome of these reactions is highly dependent on the specific structure of the diene and dienophile, as well as the reaction conditions.

Radical Chemistry and Oxidative Transformations Relevant to Analogous Structures

The long alkyl chain and the benzylic position of the ketone in this compound present sites for radical reactions and oxidative transformations. core.ac.ukresearchgate.net

Radical Reactions: The methylene groups in the aliphatic chain can be susceptible to radical halogenation under UV light or with the use of radical initiators. The position of halogenation would depend on the stability of the resulting radical intermediate. The benzylic protons at the C7 position are particularly activated towards radical abstraction due to the resonance stabilization of the resulting benzylic radical.

Oxidative Transformations: The ketone functionality can be a site for various oxidative reactions. For instance, the Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, could in principle lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester. However, the regioselectivity of this reaction with an unsymmetrical ketone can be complex. Other oxidative transformations could target the aromatic ring or the aliphatic chain, depending on the oxidant used. researchgate.net For instance, strong oxidizing agents could lead to the cleavage of the C-C bonds. The development of metal-free oxidative transformations is an area of growing interest in green chemistry. nih.gov

| Reaction Type | Reagent(s) | Potential Site of Reaction | Possible Product Type |

| Radical Halogenation | NBS, AIBN | C7 (benzylic position) | 7-Bromo-ethyl 8-oxo-8-phenyloctanoate |

| Baeyer-Villiger Oxidation | m-CPBA | Ketone carbonyl | Phenyl ester or octanoate (B1194180) ester derivative |

| Benzylic Oxidation | KMnO4, heat | C7-H bonds | Cleavage products or dicarbonyl compounds |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like ethyl 8-oxo-8-phenyloctanoate. Through one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity of protons and carbons can be established.

The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons in the molecule. For this compound, the spectrum can be divided into distinct regions corresponding to the aromatic phenyl group, the aliphatic chain, and the ethyl ester moiety. The expected signals, chemical shifts (δ) in ppm, multiplicities, and integrations are detailed below.

Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Structural Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Phenyl H (ortho) | ~7.95 | Doublet (d) | 2H | Protons adjacent to the carbonyl group are deshielded. |

| Phenyl H (para) | ~7.55 | Triplet (t) | 1H | |

| Phenyl H (meta) | ~7.45 | Triplet (t) | 2H | |

| -O-CH₂ -CH₃ | ~4.12 | Quartet (q) | 2H | Ethyl ester methylene (B1212753) protons. |

| -CO-CH₂ - | ~2.99 | Triplet (t) | 2H | Methylene protons alpha to the phenyl ketone. |

| -CO-CH₂ - | ~2.28 | Triplet (t) | 2H | Methylene protons alpha to the ester carbonyl. |

| Aliphatic Chain (-CH₂-) | ~1.60 - 1.75 | Multiplet (m) | 4H | Protons at C3 and C6. |

| Aliphatic Chain (-CH₂-) | ~1.30 - 1.45 | Multiplet (m) | 4H | Protons at C4 and C5. |

| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Ethyl ester methyl protons. |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The presence of two carbonyl carbons (ketone and ester) at the low-field end of the spectrum is a key diagnostic feature.

Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Structural Assignment | Predicted δ (ppm) | Notes |

| Phenyl Ketone C =O | ~200.0 | Ketone carbonyl carbon. |

| Ester C =O | ~173.5 | Ester carbonyl carbon. |

| Phenyl C (quaternary) | ~137.0 | Carbon attached to the carbonyl group. |

| Phenyl C (para) | ~133.0 | |

| Phenyl C (ortho/meta) | ~128.0 - 128.5 | Two signals expected for the four carbons. |

| -O -CH₂-CH₃ | ~60.5 | Ethyl ester methylene carbon. |

| -CO-C H₂- | ~38.5 | Methylene carbon alpha to the phenyl ketone. |

| -CO-C H₂- | ~34.0 | Methylene carbon alpha to the ester carbonyl. |

| Aliphatic Chain (-CH₂-) | ~24.0 - 29.0 | Four distinct signals for the central methylene carbons. |

| -O-CH₂-C H₃ | ~14.2 | Ethyl ester methyl carbon. |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. acs.org For this compound, COSY would show correlations between adjacent methylene groups along the entire C2 to C7 aliphatic chain, confirming their sequence. It would also show a correlation between the methylene and methyl protons of the ethyl ester group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. researchgate.net It allows for the definitive assignment of each carbon atom that bears protons by linking the already assigned proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for connecting the molecular fragments. researchgate.net Key expected correlations for confirming the structure of this compound would include:

A correlation from the protons on C7 (~2.99 ppm) to the ketonic carbonyl carbon C8 (~200.0 ppm) and the quaternary aromatic carbon C1' (~137.0 ppm).

A correlation from the protons on C2 (~2.28 ppm) to the ester carbonyl carbon C1 (~173.5 ppm).

Correlations from the ortho-protons of the phenyl ring (~7.95 ppm) to the ketonic carbonyl carbon C8.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns under specific ionization conditions.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of the elemental formula of a molecule. caltech.edu For this compound, the molecular formula is C₁₆H₂₂O₃. aksci.comsigmaaldrich.com The theoretical monoisotopic mass is calculated to be 262.1569 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value (typically within 5 ppm) would unambiguously confirm the elemental composition of the compound.

Different ionization methods can be employed to generate ions for mass analysis, providing complementary information.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. For this compound, the ESI mass spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at m/z 263.1642. Adducts with cations present in the solvent, such as the sodium adduct [M+Na]⁺ at m/z 285.1461, may also be observed. This confirms the molecular weight of the compound.

Electron Ionization (EI): EI is a higher-energy ionization method that causes extensive fragmentation of the molecule. msu.edu The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure. Key fragmentation pathways for this compound would include:

Alpha-cleavage adjacent to the ketone, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a very intense peak for phenyl ketones.

Cleavage of the C7-C8 bond, resulting in the loss of a phenyl radical and formation of an acylium ion at m/z 185.

Fragmentation characteristic of esters, such as the loss of the ethoxy group (•OCH₂CH₃) to give an ion at m/z 217.

McLafferty rearrangement , which could occur from the long alkyl chain interacting with either the ketone or ester carbonyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying the characteristic functional groups within the this compound structure.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is distinguished by strong absorption bands corresponding to its two carbonyl groups—the ketone and the ester—which appear in different regions due to their distinct electronic environments.

The ester carbonyl (C=O) stretch is typically observed as a strong, sharp band in the 1750–1735 cm⁻¹ region, which is characteristic of aliphatic esters. spectroscopyonline.com The aryl ketone carbonyl stretch appears at a lower wavenumber, generally between 1700 and 1680 cm⁻¹, due to the conjugation with the phenyl ring. Additionally, the spectrum will feature intense C-O stretching bands between 1300 and 1000 cm⁻¹, confirming the presence of the ester group. spectroscopyonline.com Aromatic C-H stretching vibrations from the phenyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the octanoate (B1194180) chain appear just below 3000 cm⁻¹.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong |

| Ketone Carbonyl (C=O) | Stretch | 1700 - 1680 | Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |

This table is generated based on established principles of IR spectroscopy for esters and ketones. spectroscopyonline.com

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is based on the change in dipole moment, Raman scattering depends on the change in polarizability of a molecule's electron cloud during vibration. For this compound, the C=O stretching frequencies of both the ketone and ester groups would also be visible in the Raman spectrum. ias.ac.in The symmetric vibrations of the non-polar C-C bonds in the alkyl chain and the phenyl ring are typically strong and well-defined in Raman spectra. The aromatic ring breathing mode, usually around 1000 cm⁻¹, is often a prominent peak. The C=O stretching frequency for ethyl acetate, a simple analogue, is also observable in its Raman spectrum, indicating that this technique is suitable for analyzing the ester functionality in the target molecule. ias.ac.in

Chromatographic Methods for Separation and Purity Profiling

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for determining its purity with high accuracy.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for analyzing volatile and thermally stable compounds like this compound. This technique is routinely used to assess purity and identify byproducts. googleapis.com A study on the decomposition products of related fatty acid esters utilized GC-MS to identify Methyl 8-phenyloctanoate, a close structural analogue, demonstrating the suitability of this method. tandfonline.com The analysis involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase.

Table 2: Typical Gas Chromatography (GC) Parameters for Analysis of Related Keto Esters

| Parameter | Typical Value/Condition |

|---|---|

| Column | ZB-5MS (5% Polysilarylene, 95% Polydimethylsiloxane) or similar non-polar to mid-polar capillary column. ijpsr.com |

| Carrier Gas | Helium or Nitrogen. ijpsr.com |

| Injector Temperature | 230 - 280 °C |

| Oven Program | Temperature programmed from a low initial temperature (e.g., 50-100°C) to a high final temperature (e.g., 270-300°C) at a rate of 8-15°C/min. tandfonline.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). tandfonline.comijpsr.com |

These parameters are based on methods developed for structurally similar long-chain esters and keto compounds. tandfonline.comijpsr.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and preparative isolation of compounds with lower volatility or thermal instability. For this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. HPLC with UV detection is particularly effective, as the phenyl ketone chromophore absorbs strongly in the UV region (around 240-280 nm), allowing for sensitive detection. researchgate.net This method can resolve the target compound from impurities with high efficiency, making it suitable for both analytical quantification and preparative-scale purification. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Analysis (e.g., Circular Dichroism for chiral analogues)

This compound is an achiral molecule and therefore does not exhibit optical activity. However, if a chiral center were introduced into its structure—for instance, through asymmetric synthesis leading to an enantioenriched product—chiroptical techniques such as Circular Dichroism (CD) would become essential for its stereochemical analysis.

Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. cdnsciencepub.com The primary chromophore in a chiral analogue of this compound would be the phenyl ketone group. The n→π* electronic transition of the carbonyl group is inherently sensitive to its chiral environment and typically gives rise to a CD signal (a Cotton effect) in the 270-320 nm range. researchgate.netcdnsciencepub.com

The sign and intensity of this Cotton effect can often be correlated with the absolute configuration of the stereocenter using empirical rules like the Octant Rule for ketones. researchgate.net For example, in the asymmetric Mannich reaction to produce chiral β-amino keto esters, CD spectroscopy was used alongside X-ray crystallography to determine the absolute configuration of the products. rsc.org Therefore, for any chiral derivative of this compound, CD spectroscopy would be a critical tool for confirming its enantiomeric purity and assigning its absolute stereochemistry. rsc.org

Theoretical and Computational Chemistry Studies of Ethyl 8 Oxo 8 Phenyloctanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published studies were found that have applied Density Functional Theory to analyze the electronic structure or reactivity of Ethyl 8-oxo-8-phenyloctanoate.

Prediction of Reaction Energy Barriers and Transition States

There is no available research detailing the prediction of reaction energy barriers or the characterization of transition states for any chemical transformation involving this compound.

Conformational Analysis and Energetics

A comprehensive conformational analysis, including the relative energetics of different conformers of this compound, has not been reported in scientific literature. While the flexible octanoate (B1194180) chain and rotations around the phenyl-keto bond suggest a complex conformational landscape, no computational studies have been published to quantify these states.

Frontier Molecular Orbital Theory Applications

No literature is available that applies Frontier Molecular Orbital (FMO) theory to this compound. Consequently, there are no data on the energies or spatial distributions of its Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) to predict its reactivity.

Ab Initio and Semi-Empirical Methods for Molecular Properties

There are no records of ab initio or semi-empirical methods being used to calculate the molecular properties of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulation studies for this compound have been published. Such studies would be necessary to understand its behavior in different environments (e.g., in solution or interacting with biological macromolecules), but this information is currently unavailable.

Computational Prediction of Spectroscopic Data (e.g., TDDFT for CD Spectra)

There is no available literature on the computational prediction of spectroscopic data for this compound. Methods like Time-Dependent Density Functional Theory (TD-DFT), which are often used to predict UV-Vis or Circular Dichroism (CD) spectra, have not been applied to this compound in any published research.

Advanced Synthetic Applications and Functional Diversification of Ethyl 8 Oxo 8 Phenyloctanoate and Its Derivatives

Application as a Core Building Block in Complex Molecule Synthesis

The distinct functionalities of ethyl 8-oxo-8-phenyloctanoate make it an ideal starting material for the synthesis of intricate molecules. The ester group can undergo hydrolysis, amidation, or reduction, while the ketone is amenable to nucleophilic additions, reductions, and condensations. The aliphatic chain provides a scaffold for introducing further complexity, and the phenyl ring can be functionalized through aromatic substitution reactions. This inherent versatility has been exploited in the assembly of a variety of complex chemical structures.

Strategies for Construction of Multifunctional Natural Product Analogues

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in numerous bioactive compounds. Synthetic strategies often involve using similar long-chain keto-esters as key intermediates. For instance, the synthesis of aromatic tricyclic diterpenoids has been achieved using precursors like methyl 5-oxo-8-phenyloctanoate. gla.ac.uk In a representative reaction, this precursor undergoes a Grignard reaction followed by cyclodehydration to form the core tricyclic skeleton. gla.ac.uk This approach highlights how the long alkyl chain and the phenyl group can be manipulated to construct fused ring systems characteristic of many natural products.

The general strategy involves leveraging the keto and ester functionalities for initial elaborations, followed by cyclization reactions that incorporate the phenyl ring and the alkyl chain to form polycyclic systems. The adaptability of this scaffold allows for the introduction of various substituents, leading to a diverse library of natural product analogues for biological screening.

Synthesis of Macrocyclic and Heterocyclic Scaffolds

The linear structure of this compound is well-suited for intramolecular reactions to form large ring structures. Macrocyclization can be achieved through various strategies, such as ring-closing metathesis (RCM), lactonization, or amidation, after suitable functionalization of the molecule. cam.ac.uk For example, the ketone can be converted to an alkene via a Wittig reaction, and the ester can be reduced to an alcohol, which is then converted to a terminal alkene. The resulting diene can then undergo RCM to form a macrocycle. The design of such synthetic routes allows for the creation of macrocycles of varying sizes and functionalities. rug.nl

Furthermore, this compound is a valuable precursor for a wide range of heterocyclic compounds. thieme-connect.de The 1,8-dicarbonyl relationship (after potential modification) can be exploited to construct various heterocycles. For example, condensation reactions with hydrazine (B178648) or its derivatives can lead to the formation of pyridazines or other nitrogen-containing heterocycles. Similarly, reactions involving the ketone and reagents like hydroxylamine (B1172632) or semicarbazide (B1199961) can yield oximes and semicarbazones, which are themselves precursors to other heterocyclic systems. mdpi.comajchem-a.comchemmethod.com The synthesis of imidazo[2,1-b] Current time information in Bangalore, IN.thiazole derivatives, for instance, often involves the cyclocondensation of 2-aminothiazole (B372263) with α-haloketones, a functionality that can be derived from structures like this compound. researchgate.net

Elaboration of the Long-Chain Skeleton

The seven-carbon aliphatic chain of this compound offers significant opportunities for structural modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Homologation and Chain Extension Reactions

The alkyl chain can be extended through various homologation reactions. One common approach involves the Wittig reaction at the ketone, followed by hydroboration-oxidation to introduce a terminal alcohol, which can then be converted to a leaving group for further chain extension via nucleophilic substitution. Alternatively, α-alkylation of the enolate generated from the ketone can introduce substituents along the chain. organic-chemistry.org

Another strategy for chain extension involves reactions of β-keto esters with zinc carbenoids, which can effectively add a methylene (B1212753) or substituted methylene unit. organic-chemistry.org Although applied to β-keto esters, this methodology could be adapted for the homologation of compounds like this compound after suitable modifications.

A summary of potential homologation strategies is presented below:

| Reaction Type | Reagents | Expected Outcome |

| Wittig Reaction | Ph₃P=CHR | Alkene formation at the carbonyl |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | α,β-Unsaturated ester formation |

| α-Alkylation | LDA, R-X | Introduction of an alkyl group at C7 |

| Reformatsky-type Reaction | BrCH₂CO₂Et, Zn | β-Hydroxy ester formation |

Stereoselective Modifications along the Alkyl Chain

Introducing chirality into the long-chain skeleton can be achieved through stereoselective reactions. The reduction of the ketone to a secondary alcohol using chiral reducing agents like those used in the Corey-Bakshi-Shibata (CBS) reduction can generate a stereocenter with high enantiomeric excess. This chiral alcohol can then direct subsequent reactions along the chain.

Furthermore, asymmetric hydrogenation of an alkene introduced into the chain can also establish stereocenters. The development of enantioselective intermolecular Stetter reactions with β-aryl substituted acceptors also provides a pathway to chiral 1,4-dicarbonyl compounds, which are structurally related to the core of this compound. usask.ca These methods allow for precise control over the three-dimensional structure of the molecule, which is crucial for applications in medicinal chemistry and materials science.

Derivatization of the Phenyl Moiety

The phenyl group of this compound can be functionalized to modulate the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions are a primary method for introducing substituents onto the benzene (B151609) ring.

Common derivatizations of the phenyl ring include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group, which can be further reduced to an amine.

Halogenation: Reaction with halogens in the presence of a Lewis acid catalyst can introduce chloro, bromo, or iodo substituents.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the ring, although the existing deactivating acyl group can make these reactions challenging.

Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group.

The position of substitution is directed by the deactivating keto-acyl group, which primarily directs incoming electrophiles to the meta position. However, the exact regioselectivity can be influenced by reaction conditions. Derivatives with substituents at various positions have been synthesized, including those with pyrrolidinomethyl and thiomorpholinomethyl groups at the ortho position, and pentyloxy or trifluoromethyl groups at the para position. globalchemmall.comlabshake.comfluorochem.co.uk

The table below summarizes some known derivatives with substitutions on the phenyl ring:

| Derivative Name | Position of Substitution | Substituent |

| Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate | ortho | -CH₂-N(CH₂)₄ |

| Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate | ortho | -CH₂-N(CH₂CH₂)₂S |

| Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate | para | -O(CH₂)₄CH₃ |

| Ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate | para | -CF₃ |

| Ethyl 8-oxo-8-(3-thienyl)octanoate | (Phenyl replaced by Thienyl) | Thiophene ring |

These modifications are crucial for tuning the molecule's properties for specific applications, such as in the development of new materials or as probes for biological systems.

Introduction of Substituted Phenyl Groups (e.g., pyrrolidinomethyl, trifluoromethyl)

The core structure of this compound serves as a versatile scaffold for the introduction of various functional groups onto the phenyl ring. This derivatization allows for the fine-tuning of the molecule's steric and electronic properties, opening avenues for diverse applications. The synthesis of these derivatives typically involves multi-step processes where a substituted phenyl precursor is coupled with the eight-carbon ester chain.

A notable example is the introduction of a pyrrolidinomethyl group. The synthesis of Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate involves the reaction of 2-(pyrrolidinomethyl)benzaldehyde with ethyl acetoacetate (B1235776) in the presence of a base like sodium ethoxide. This is followed by cyclization and esterification steps to yield the final product. This substitution introduces a bulky, nitrogen-containing heterocyclic moiety, which can significantly alter the compound's biological activity and chemical reactivity.

Another significant modification is the incorporation of a trifluoromethyl (-CF3) group, resulting in compounds such as ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate. globalchemmall.com The trifluoromethyl group is a powerful electron-withdrawing group, which enhances properties like lipophilicity and metabolic stability, making such derivatives of interest in pharmaceutical and agrochemical research. smolecule.com The synthesis of these compounds can start from precursors like ethyl acetoacetate, where the trifluoromethylphenyl group is introduced through carefully chosen reaction pathways. smolecule.com

The versatility of the parent compound is demonstrated by the wide array of substituents that can be attached to the phenyl ring. These modifications are not limited to pyrrolidinomethyl and trifluoromethyl groups but extend to various other functionalities, creating a library of derivatives with tailored properties.

Table 1: Examples of Substituted Phenyl Derivatives of this compound This table is generated based on available data and showcases the structural diversity achievable.

| Substituent Group | IUPAC Name | CAS Number | Molecular Formula |

| 2-(Pyrrolidinomethyl) | Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate | 898775-39-8 | C21H31NO3 |

| 4-(Trifluoromethyl) | Ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate | Not specified | C17H21F3O3 |

| 3-(Piperidinomethyl) | Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate | Not specified | C22H33NO3 |

| 3-(Thiomorpholinomethyl) | Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate | 898788-26-6 | C21H31NO3S |

| 4-n-Pentyl | Ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate | 898757-27-2 | C21H32O3 |

Further Functionalization of Aromatic Substituents

Once an initial substituent is introduced onto the phenyl ring of this compound, it can serve as a handle for further chemical modifications. This secondary functionalization allows for the creation of highly complex and specialized molecules. The reactivity of the substituted ring is governed by the electronic nature of both the existing substituent and the keto-ester chain.

For instance, substituents can be modified to introduce new functionalities. An existing nitro group, which is strongly deactivating, can be reduced to an amino group. msu.edu This transformation converts the substituent from an electron-withdrawing to a powerful electron-donating group, drastically altering the ring's reactivity towards further electrophilic substitution. msu.edu This new amino group can then undergo a host of subsequent reactions, such as acylation or alkylation.

Modern synthetic methods offer precise control over where subsequent functional groups are added. While traditional electrophilic aromatic substitution is directed by the existing groups to ortho, para, or meta positions, advanced techniques like meta-selective C–H functionalization can override these inherent biases. wikipedia.org This allows for the introduction of alkyl or aryl groups at the meta position, even when the directing group would typically favor the ortho/para positions, through the use of specialized ruthenium or copper catalysts. wikipedia.org

Furthermore, nucleophilic aromatic substitution (SₙAr) provides another powerful strategy, particularly for rings bearing strong electron-withdrawing groups like trifluoromethyl or nitro groups. msu.edumdpi.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group (often a halide). msu.edu This allows for the introduction of a wide range of nucleophiles, including those containing oxygen, nitrogen, or carbon, to build highly functionalized aromatic systems under transition-metal-free conditions. mdpi.com

Role in Polymer Chemistry as Monomeric Units (e.g., related to polyhydroxyalkanoates)

This compound and its parent acid, 8-phenyloctanoic acid, are valuable precursors for the synthesis of specialized biopolymers, particularly a class of "unusual" polyhydroxyalkanoates (PHAs). researchgate.net PHAs are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. researchgate.net While typical PHAs are composed of short-chain hydroxyalkanoates, the incorporation of monomers with unconventional side chains, such as phenyl groups, leads to polymers with novel properties. researchgate.net

Research has shown that microorganisms like Pseudomonas putida can be cultured in media containing 8-phenyloctanoic acid as a precursor. researchgate.net The bacterium metabolizes this fatty acid and incorporates it into the growing polymer chain, producing poly(3-hydroxyphenylalkanoates). researchgate.net In this biological process, the long alkyl chain of the monomer is typically shortened via the β-oxidation pathway before being polymerized. The ethyl ester form, this compound, can serve as a suitable feed for this fermentation process, as microbial esterases can hydrolyze the ester to the corresponding carboxylic acid, which then enters the metabolic pathway for PHA synthesis.

The inclusion of phenyl-containing monomers into the PHA backbone imparts unique characteristics to the resulting bioplastic. These aromatic side chains can enhance the polymer's thermal stability, modify its mechanical properties, and introduce functionalities that can be later chemically altered. These "unusual PHAs" represent a significant area of materials science, aiming to create high-performance, biodegradable plastics from renewable feedstocks. researchgate.net The ability to tailor the monomer structure, as seen with the various substituted phenyl derivatives of this compound, offers a pathway to producing a wide range of functional biopolymers with customized properties for advanced applications.

Future Research Directions and Emerging Methodologies in Keto Ester Chemistry

Development of Highly Efficient and Green Synthetic Protocols

The imperative for sustainable chemical manufacturing has spurred the development of green synthetic protocols for keto esters, minimizing waste and environmental impact. A notable advancement is the use of electrochemical methods. For instance, a sustainable electrochemical synthesis of β-keto spirolactones has been developed using green solvents like acetone (B3395972) and water, with electrons serving as the oxidant instead of traditional stoichiometric reagents. rsc.org This approach is scalable via continuous flow techniques, enhancing productivity. rsc.org

Photocatalysis represents another frontier in green keto ester synthesis. A recently developed method for producing α-keto thiol esters utilizes an inexpensive organic photocatalyst (thioxanthone), visible light as a renewable energy source, and oxygen (O2) as a green oxidant, with water as the only byproduct. acs.org This photocatalytic oxidative radical addition of thioic acids to alkenes exemplifies a reaction that aligns well with the principles of green chemistry. acs.org

The use of environmentally benign catalysts is also a key strategy. Boric acid has been effectively used for the transesterification of ethyl acetoacetate (B1235776) with various alcohols, yielding β-keto esters with high efficiency. rsc.org Similarly, hydrogen peroxide (H₂O₂) is employed as a green oxidant in catalytic systems for the liquid-phase oxidation of γ-keto esters like ethyl levulinate. mdpi.com

Table 1: Examples of Green Synthetic Protocols for Keto Esters

| Methodology | Substrate Type | Key Features | Source |

|---|---|---|---|

| Electrochemistry | Cyclic β-keto esters | Uses green solvents (acetone, water) and electrons as oxidants. | rsc.org |

| Photocatalysis | Thioic acids and alkenes | Employs an organic photocatalyst, visible light, and O₂ as the oxidant. | acs.org |

Exploration of Novel Catalytic Systems for Selective Transformations

The quest for higher selectivity and efficiency in keto ester synthesis has led to the exploration of innovative catalytic systems. Mixed metal oxides, such as a combination of borate (B1201080) and zirconia, have been shown to act as selective and inexpensive catalysts for the transesterification of β-keto esters under solvent-free conditions. rsc.org Another novel catalyst, boron trifluoride diethyl etherate (BF₃·OEt₂), has proven to be highly efficient for the transesterification of β-ketoesters with a variety of alcohols, yielding good to excellent results. researchgate.net

For oxidative transformations, a dual catalytic system comprising zinc nitrate (B79036) (Zn(NO₃)₂) and vanadyl oxalate (B1200264) (VOC₂O₄) enables the efficient aerobic oxidation of α-hydroxy esters to their corresponding α-keto esters using molecular oxygen under mild conditions. mdpi.comnih.gov This system demonstrates high conversion rates (up to 99%) and selectivity. mdpi.comnih.gov Furthermore, iron(II)tetrafluoroborate has been identified as an effective catalyst for the 1,4-addition reaction of β-keto esters with vinyl ketones, a reaction that can be conducted in environmentally benign ionic liquid solvent systems. jst.go.jp

In the realm of asymmetric catalysis, chiral N,N′-dioxide/Mg(II) complexes have been successfully used to catalyze the asymmetric carbonyl-ene reaction of β,γ-unsaturated α-ketoesters, producing chiral tertiary alcohols with excellent enantioselectivities (98–99% ee). nih.gov

Table 2: Novel Catalytic Systems for Keto Ester Transformations

| Catalyst System | Transformation | Substrate Type | Key Advantage | Source |

|---|---|---|---|---|

| Borate/Zirconia | Transesterification | β-keto esters | Selective and inexpensive; solvent-free conditions. | rsc.org |

| BF₃·OEt₂ | Transesterification | β-keto esters | Highly efficient with a broad range of alcohols. | researchgate.net |

| Zn(NO₃)₂/VOC₂O₄ | Aerobic Oxidation | α-hydroxy esters | High conversion (up to 99%) under mild conditions with O₂. | mdpi.comnih.gov |

| Iron(II)tetrafluoroborate | 1,4-Addition | β-keto esters | Effective in ionic liquids, allowing for catalyst recycling. | jst.go.jp |

Integration with Automated and Continuous Flow Synthesis Techniques

The integration of synthetic methods with automated and continuous flow technologies offers significant advantages in terms of safety, scalability, and efficiency. Continuous flow systems have been successfully applied to the synthesis of various keto esters. For example, the selective acylation of organomagnesium reagents with esters to furnish ketones is significantly improved under flow conditions, which prevent the decomposition of key intermediates and eliminate the need for cryogenic temperatures. organic-chemistry.org

Flow chemistry has also been demonstrated to enhance green synthetic protocols. The electrochemical synthesis of β-keto spirolactones, when scaled up using a continuous flow electrochemical approach, showed improved productivity compared to traditional batch conditions. rsc.org A continuous flow system using a heterogeneous catalyst has been specifically developed for the synthesis of γ-keto esters from aldehydes and diazoacetates, allowing for the further transformation of the product in a single flow. thieme-connect.com This highlights the potential for creating multi-step syntheses in an automated fashion. Another innovative approach involves a "catch and release" protocol within a continuous flow reactor to generate α-ketoesters, providing a mild and general preparation method. core.ac.uk

Computational Design and Virtual Screening of New Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new keto ester derivatives with desired properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADME (absorption, distribution, metabolism, and excretion) prediction are used to design and screen compounds virtually before their synthesis.

In one study, β-keto esters were designed as potential antibacterial agents based on the structure of bacterial autoinducers. mdpi.com Computational analysis of their reactivity and ADME properties, along with molecular docking simulations with quorum-sensing proteins, guided the selection of promising candidates. mdpi.com Similarly, a combination of ligand- and structure-based drug design, including QSAR and molecular docking, was used to investigate unsaturated ketone derivatives as potential inhibitors of the monoamine oxidase-B (MAO-B) enzyme. tubitak.gov.tr

Computational methods are also crucial for elucidating reaction mechanisms and predicting stereochemical outcomes. For the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters, Density Functional Theory (DFT) calculations were used to model the transition states, providing a rationale for the high enantioselectivity observed experimentally. acs.org

Expanding the Scope of Tandem Reactions and Cascade Processes

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer a powerful strategy for rapidly building molecular complexity from simple keto ester precursors. A notable example is the Tandem Chain Extension-Aldol (TCEA) reaction of β-keto esters, which generates γ-keto-β'-hydroxy esters with high diastereoselectivity. unh.edu Mechanistic studies suggest that a zinc-organometallic intermediate, featuring coordination to the γ-keto group, directs the stereochemical outcome. unh.edu

Lewis acids like titanium tetrachloride (TiCl₄) have been used to mediate highly diastereoselective tandem reactions between substituted α-keto esters and dihydrofurans. nih.govfigshare.com This process efficiently constructs complex, functionalized tricyclic hexahydro-2H-benzocycloheptafuran ring systems with three contiguous chiral centers. nih.gov

The versatility of keto esters is further demonstrated in complex cascade reactions. For instance, isatin-derived β,γ-unsaturated α-ketoesters can participate in enantioselective Michael/N-hemiketalization cascade reactions catalyzed by bifunctional organocatalysts to construct architecturally complex bispirooxindoles. nih.gov Additionally, domino reactions involving the oxidation, Michael addition, and subsequent reduction of cyclic β-keto esters with allylic alcohols have been developed, showcasing the potential for intricate, one-pot transformations. researchgate.net

Q & A

Q. What are the ethical considerations when replicating unpublished synthesis protocols for this compound?

- Methodological Answer :

- Verification : Cross-check intermediate characterization data (e.g., NMR, HRMS) with original claims.

- Attribution : Cite preprints or personal communications transparently, noting limitations in peer review.

- Contingency Plans : If reproducibility fails, document troubleshooting steps (e.g., catalyst purity, solvent anhydrousness) and seek peer consultation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |